4-(3,4-Dichlorophenyl)-5,5-dimethyloxolan-2-one
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Overview
Description
4-(3,4-Dichlorophenyl)-5,5-dimethyloxolan-2-one is a chemical compound characterized by the presence of a dichlorophenyl group attached to an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-5,5-dimethyloxolan-2-one typically involves the reaction of 3,4-dichlorophenyl derivatives with oxolanone precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-5,5-dimethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dichlorophenyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(3,4-Dichlorophenyl)-5,5-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-5,5-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide and inhibitor of photosynthesis.
4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: Investigated for its dual inhibition of EGFR and HDAC in cancer research.
Uniqueness
4-(3,4-Dichlorophenyl)-5,5-dimethyloxolan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
63507-02-8 |
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Molecular Formula |
C12H12Cl2O2 |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C12H12Cl2O2/c1-12(2)8(6-11(15)16-12)7-3-4-9(13)10(14)5-7/h3-5,8H,6H2,1-2H3 |
InChI Key |
YRSXTKZNYIVOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C2=CC(=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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